Magnesium ethoxide

Übersicht

Beschreibung

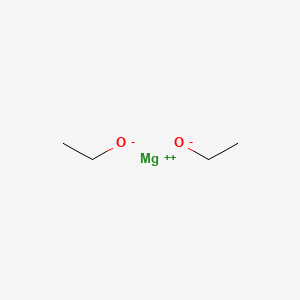

Magnesium ethoxide, also known as this compound, is a chemical compound with the formula ( \text{Mg(OC}_2\text{H}_5\text{)}_2 ). It is a white crystalline solid characterized by its magnesium and ethoxy functional groups. This compound is known for its applications in various chemical processes and is commonly used as a reagent in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Magnesium ethoxide can be synthesized by reacting magnesium metal with ethanol. The reaction involves the cleavage of the O-H bond in ethanol, resulting in the formation of magnesium ethanolate and hydrogen gas: [ \text{Mg} + 2\text{C}_2\text{H}_5\text{OH} \rightarrow \text{Mg(OC}_2\text{H}_5\text{)}_2 + \text{H}_2 ]

Industrial Production Methods

In industrial settings, magnesium ethanolate is typically produced using high-purity magnesium metal powder and absolute ethanol. A small amount of iodine is added as a catalyst. The mixture is heated to facilitate the reaction, and the resulting solution is then dried under vacuum to obtain solid magnesium ethanolate .

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium ethoxide undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxygen to form magnesium oxide.

Reduction: Can act as a reducing agent in certain reactions.

Substitution: Reacts with halogens to form magnesium halides.

Common Reagents and Conditions

Oxidation: Reacts with oxygen at room temperature.

Reduction: Can reduce certain organic compounds under appropriate conditions.

Substitution: Reacts with halogens like chlorine to form magnesium chloride.

Major Products Formed

Oxidation: Magnesium oxide.

Reduction: Various reduced organic compounds.

Substitution: Magnesium halides such as magnesium chloride

Wissenschaftliche Forschungsanwendungen

Catalysis

Ziegler-Natta Catalysts

Magnesium ethoxide is primarily used as a precursor for Ziegler-Natta catalysts, which are crucial in the polymerization of olefins, especially propylene and ethylene. The unique properties of this compound allow for the development of catalysts that exhibit high activity and stability.

- Polypropylene Production : Research indicates that this compound-based catalysts demonstrate a uniform titanium distribution, leading to enhanced polymerization activity and longevity compared to traditional catalysts. For instance, studies show that these catalysts maintain their activity over extended periods, facilitating efficient polypropylene production with minimal deactivation .

- Morphological Control : The morphology of this compound can be tailored during synthesis by adjusting reaction conditions (e.g., temperature, mixing speed). This control over particle size and shape significantly impacts the catalytic performance in polymerization processes .

| Catalyst Type | Activity | Stability | Morphology Control |

|---|---|---|---|

| Mg(OEt)₂-based | High | Long-lasting | Yes |

| Ball-milled catalysts | Moderate | Rapid deactivation | Limited |

Chemical Synthesis

This compound serves as an important reagent in various chemical syntheses. It acts as a strong nucleophile in reactions, facilitating the formation of complex organic compounds.

- Synthesis of Alkoxides : It can be utilized to produce other metal alkoxides, which are valuable in creating advanced materials and pharmaceuticals. For instance, this compound reacts with alcohols to form corresponding alkoxides that are used in organic synthesis .

Material Science

In material science, this compound is explored for its potential in developing advanced materials due to its unique properties.

- Nanocomposites : The incorporation of this compound into nanocomposites enhances mechanical properties and thermal stability. Studies have shown that when used as a precursor in sol-gel processes, it contributes to the formation of magnesium oxide (MgO) nanoparticles with improved characteristics .

- CO2 Sorption : Recent research has investigated the use of this compound-derived materials for CO2 capture applications. The material's ability to form stable complexes with CO2 makes it a candidate for environmental applications aimed at reducing greenhouse gas emissions .

Pharmaceutical Applications

This compound is also being researched for its pharmaceutical applications.

- Drug Synthesis : It is involved in synthesizing various pharmaceutical compounds where it acts as a catalyst or reagent. Its role in producing intermediates for drugs highlights its importance in medicinal chemistry .

Case Study 1: Propylene Polymerization

A study conducted on the kinetic and morphological aspects of propylene polymerization using this compound-based Ziegler-Natta catalysts revealed that these catalysts exhibited superior performance compared to traditional systems. The uniformity in titanium distribution within the catalyst particles led to enhanced catalytic activity and stability over time .

Case Study 2: Nanocomposite Development

Research into the use of this compound in developing nanocomposites demonstrated that varying synthesis parameters could significantly alter the mechanical properties of the resulting materials. The study found that optimizing these parameters resulted in nanocomposites with enhanced strength and thermal stability, making them suitable for various industrial applications .

Wirkmechanismus

Magnesium ethoxide exerts its effects primarily through its ability to donate ethoxy groups in chemical reactions. This donation facilitates the formation of various organic compounds. The compound’s mechanism of action involves the interaction with molecular targets such as carbonyl groups, leading to the formation of esters and other derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Magnesium methoxide: Similar in structure but with methoxy groups instead of ethoxy groups.

Magnesium tert-butoxide: Contains tert-butoxy groups, offering different reactivity.

Sodium ethanolate: Similar ethoxy group but with sodium instead of magnesium.

Uniqueness

Magnesium ethoxide is unique due to its specific reactivity and stability.

Biologische Aktivität

Magnesium ethoxide (Mg(OEt)₂) is an organomagnesium compound that has garnered attention for its diverse biological activities and applications in various fields, including catalysis and medicinal chemistry. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is synthesized through the reaction of magnesium metal with ethanol. It exists primarily as a white powder or granules and is known for its high purity and low residual ethanol content, making it suitable for sensitive applications in pharmaceuticals and catalysis .

Enzymatic Role

Magnesium ions (Mg²⁺) play a crucial role in various enzymatic processes. In the context of this compound, studies have shown that it can act as a cofactor in enzymatic reactions. For instance, this compound has been demonstrated to enhance the activity of certain enzymes by stabilizing their structure and facilitating substrate binding .

Key Findings:

- Enzyme Activation: In the presence of magnesium ions, specific enzymes exhibit increased catalytic activity. For example, MbtI (a chorismate mutase) was found to be inactive without Mg²⁺, highlighting the necessity of this ion for enzymatic function .

- Concentration Dependency: The activity of enzymes like MbtI increases with moderate concentrations of Mg²⁺ but can become inhibitory at very high concentrations, indicating a delicate balance in cofactor concentration for optimal enzyme performance .

Catalytic Applications

This compound has been employed as an effective catalyst in various organic synthesis reactions. Its ability to facilitate reactions while being mild and safe makes it an attractive choice over more hazardous alternatives such as trimethylaluminum.

Case Study: Conversion of Nitriles to Amidines

- This compound was utilized to convert nitriles into amidines efficiently. This process is significant in organic synthesis due to the utility of amidines in pharmaceuticals . The reaction conditions were optimized to ensure high yields with minimal side products.

Data Table: Biological Activities and Applications

Mechanistic Insights

Research indicates that this compound participates in catalytic cycles by forming transient complexes with substrates. For example, during the conversion of nitriles to amidines, this compound coordinates with the substrate, lowering the activation energy required for the reaction .

Eigenschaften

CAS-Nummer |

2414-98-4 |

|---|---|

Molekularformel |

C2H6MgO |

Molekulargewicht |

70.37 g/mol |

IUPAC-Name |

magnesium;ethanolate |

InChI |

InChI=1S/C2H6O.Mg/c1-2-3;/h3H,2H2,1H3; |

InChI-Schlüssel |

RLWYTFZKQOKDFG-UHFFFAOYSA-N |

SMILES |

CC[O-].CC[O-].[Mg+2] |

Kanonische SMILES |

CCO.[Mg] |

Key on ui other cas no. |

2414-98-4 |

Physikalische Beschreibung |

Off-white powder with an alcohol-like odor; [MSDSonline] |

Piktogramme |

Flammable; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Magnesium ethoxide?

A1: this compound has the molecular formula Mg(C2H5O)2 and a molecular weight of 114.45 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided research papers do not contain specific spectroscopic data, techniques like FTIR spectroscopy have been employed to analyze this compound-containing materials and catalysts. [, ] These studies typically focus on identifying characteristic peaks associated with specific bonds, such as the >C=O stretching vibrations of internal donors in MgCl2-supported titanium catalysts. []

Q3: What is the stability of this compound?

A3: this compound is highly reactive with water and moisture, readily undergoing hydrolysis to form magnesium hydroxide and ethanol. Therefore, it must be handled under inert and anhydrous conditions.

Q4: Are there any studies on improving the stability of this compound?

A4: The provided research primarily focuses on this compound's applications as a catalyst precursor or support material. Therefore, there isn't any specific information regarding the modification of this compound for enhanced stability in these contexts.

Q5: What are the main catalytic applications of this compound?

A5: this compound is widely employed as a precursor in synthesizing Ziegler-Natta catalysts for olefin polymerization, particularly for producing polyethylene (PE) and polypropylene (PP). [, , , , , ] It acts as a support material for the active titanium species, influencing the catalyst's activity, stereospecificity, and the properties of the resulting polymers.

Q6: How does this compound influence the performance of Ziegler-Natta catalysts?

A6: The morphology and pore architecture of this compound significantly impact the performance of the resulting Ziegler-Natta catalysts. Studies have shown that controlling the particle size and shape of this compound can influence the catalyst's activity and the molecular weight distribution of the produced polymer. [, , ]

Q7: Are there any other catalytic applications of this compound besides olefin polymerization?

A7: Yes, research indicates that this compound can catalyze the synthesis of dicyanomethylendihydrofurans. [] It was found to be more effective than other metal ethoxides for this specific reaction, highlighting its potential for other organic syntheses.

Q8: Can this compound be used as a catalyst in its pure form?

A8: While this compound can exhibit catalytic activity, it is commonly used as a precursor or support material for generating the active catalytic species. For instance, in Ziegler-Natta catalysts, this compound reacts with titanium tetrachloride to form the active titanium species responsible for polymerization. [, , ]

Q9: Have computational methods been employed to study this compound and its applications?

A9: While the provided research does not extensively cover computational studies on this compound itself, theoretical calculations like Density Functional Theory (DFT) have been used to investigate the mechanisms of reactions catalyzed by this compound-derived compounds. [] This approach allows for a deeper understanding of the reaction pathways and the role of the catalyst at a molecular level.

Q10: How does the structure of this compound contribute to its catalytic activity?

A10: The structure of this compound, with its magnesium center and ethoxide ligands, allows for the formation of complexes with transition metal halides like titanium tetrachloride. This complexation is crucial for generating the active sites responsible for polymerization in Ziegler-Natta catalysts. [, , ]

Q11: What are the challenges in formulating this compound-based catalysts?

A11: The primary challenge lies in the high reactivity of this compound with moisture. [] Therefore, handling and formulating these catalysts require strict anhydrous conditions to prevent hydrolysis and maintain catalytic activity.

Q12: Are there any specific safety concerns regarding this compound handling?

A12: Due to its reactivity with water, this compound can generate heat upon contact with moisture, potentially leading to exothermic reactions. [] It is essential to handle this compound with care, using appropriate personal protective equipment and ensuring a dry working environment.

Q13: What analytical techniques are used to characterize this compound-based materials?

A13: Several techniques are employed to characterize materials synthesized using this compound, including:

- X-ray diffraction (XRD): To identify and quantify the crystalline phases present in the materials. [, , , ]

- Scanning electron microscopy (SEM): To visualize the morphology and particle size of the materials. [, , , , , ]

- Nitrogen adsorption-desorption analysis: To determine the surface area and pore size distribution of porous materials. [, ]

- Fourier-transform infrared spectroscopy (FTIR): To identify functional groups and study the interactions between components in the materials. [, , ]

- Thermogravimetric analysis (TGA): To study the thermal stability and decomposition behavior of the materials. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.